molecular formula C19H29NO5 B2434072 Methyl 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}-4-phenylbutanoate CAS No. 1803567-49-8

Methyl 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}-4-phenylbutanoate

Cat. No.: B2434072
CAS No.: 1803567-49-8
M. Wt: 351.443
InChI Key: MJBYBSMRFQPHJW-UHFFFAOYSA-N
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Description

Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate is a versatile organic compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxyethyl group, and a phenylbutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Free amine.

Scientific Research Applications

Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBYBSMRFQPHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)C(CCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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